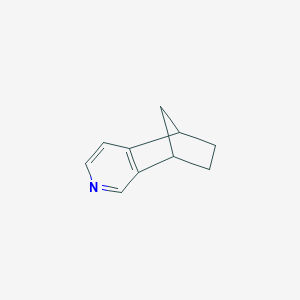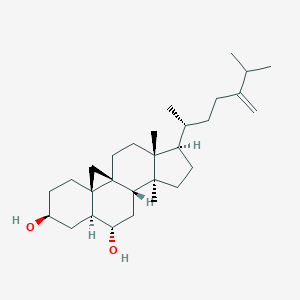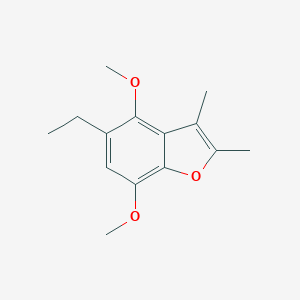
甲氟醚
描述
what is 'Metofluthrin'? Metofluthrin is an insecticide that is used to control a wide range of insects, including mosquitoes, flies, fleas, ticks, and cockroaches. It works by disrupting the nervous system of the insect, causing paralysis and death. Metofluthrin is a synthetic pyrethroid, a type of synthetic insecticide modeled after naturally occurring pyrethrins. the use of 'Metofluthrin' Metofluthrin is an insecticide and insect repellent used to control a variety of pests, including mosquitoes, flies, and cockroaches. It is often used in combination with other insecticides or repellents, and can be applied in aerosol form, as a liquid spray, or as a powder. Metofluthrin is generally considered safe for use around humans and animals, but it should be used with caution, as it can cause skin and eye irritation. the chemistry of 'Metofluthrin' Metofluthrin is a synthetic pyrethroid insecticide used to control a variety of insects. It is a type of neuro-toxin, meaning it works by disrupting the nervous system of insects, causing paralysis and death. Metofluthrin is a chlorinated hydrocarbon, which is an organic compound containing both carbon and chlorine atoms. The compound is a colorless liquid with a sweet odor, and is highly volatile. It is insoluble in water and is slightly soluble in organic solvents. It is used in a variety of forms including aerosols, liquids, and granules. the biochemical/physical effects of 'Metofluthrin' Metofluthrin is an insecticide used in many pest control products. It is a synthetic pyrethroid compound that works by disrupting the central nervous system of insects, causing paralysis and death. It is commonly used to control mosquitoes, flies, and other flying insects. Biochemical effects: Metofluthrin works by targeting the sodium channels in the nerve cells of insects. These channels are responsible for transmitting electrical signals that control the movement of the insect. When the insect comes in contact with Metofluthrin, the channels are blocked, preventing the transmission of signals and causing paralysis and death. Physical effects: Metofluthrin is a contact insecticide, meaning it must come in direct contact with the insect in order to be effective. When it does come in contact with the insect, it can cause physical effects such as paralysis, loss of coordination, and death. It can also cause skin and eye irritation in humans, so it is important to use the product according to the directions. the benefits of 'Metofluthrin' Metofluthrin is an insecticide that is used to control a wide variety of pests, including flies, mosquitoes, and moths. It has several benefits, including: 1. Low toxicity to humans and pets: Metofluthrin is considered to be one of the least toxic insecticides available, and is therefore safe to use around people and pets. 2. Long-lasting protection: Metofluthrin has a residual effect, which means it continues to repel insects for several weeks after it is applied. 3. Fast-acting: Metofluthrin is fast-acting, and can begin killing insects within minutes of being applied. 4. Effective against a wide range of pests: Metofluthrin is effective against a wide range of pests, including flies, mosquitoes, moths, fleas, and cockroaches. 5. Environmentally friendly: Metofluthrin is biodegradable and does not persist in the environment. the related research of 'Metofluthrin' 1. Environmental Fate of Metofluthrin: A Review. 2. Metofluthrin-Induced Toxicity in Human Cells: A Review. 3. Metofluthrin: An Insecticide with Potential Human Health Effects. 4. Metofluthrin: A Review of Its Toxicity and Environmental Fate. 5. Metofluthrin: A Novel Insecticide for Agricultural and Public Health Uses. 6. Metofluthrin: A Review of Its Toxicology and Environmental Fate. 7. Metofluthrin: A Novel Insecticide with Potential Human Health Effects. 8. Metofluthrin: A Review of Its Toxicity, Environmental Fate, and Human Health Effects. 9. Metofluthrin: A Comprehensive Review of Its Toxicity and Environmental Fate. 10. Metofluthrin: A Review of Its Toxicity, Environmental Fate, and Human Health Implications.
科学研究应用
疾病爆发期间的媒介控制
甲氟醚已被研究用于作为一种挥发性空间杀虫剂,以控制登革热、基孔肯雅热和寨卡病毒等媒介传播疾病的蔓延 . 它已显示出在减少埃及伊蚊的叮咬活动方面具有有效性,埃及伊蚊是这些疾病的主要传播媒介。 该化合物会导致蚊子混乱、击倒并随后杀死,这对爆发期间的干预至关重要 .
杀虫活性
作为一种合成拟除虫菊酯,甲氟醚对蚊子表现出高蒸汽活性。 当针对南部家蚊(库蚊)进行测试时,它在蚊香配方中被发现比反式烯丙菊酯的效力高出约四十倍 . 这种效力突出了它在各种环境中作为强效杀虫剂的潜力。
室内使用防蚊
被动甲氟醚散发器的昆虫学影响已被研究用于室内使用。 在一项队列研究中,使用甲氟醚散发器处理的家庭显示出与未经处理的对照组相比,室内伊蚊种群显着减少 . 这表明它在住宅区用于控制蚊子的效用。
公共卫生干预
甲氟醚在公共卫生干预中的作用意义重大,特别是在疾病爆发期间针对高风险人群。 例如,在寨卡病毒爆发期间,涉及甲氟醚的策略可以针对性地保护孕妇,她们的风险更高 .
环境改造增强效力
研究表明,通过将散发器放置在房间的中心并使用风扇来增加气流,可以提高甲氟醚的效力。 这有助于该化合物的均匀分布,增强其杀虫效果 .
安全性及毒理学
关于甲氟醚的专家声明讨论了其作用机制及其与人类癌症风险的相关性,特别是与啮齿动物肝肿瘤相关。 这方面对于评估甲氟醚在长期使用场景中的安全性至关重要 .
作用机制
Target of Action
Metofluthrin, a synthetic pyrethroid, primarily targets mosquitoes, particularly the Aedes aegypti species . This species is a significant vector for diseases such as dengue, yellow fever, chikungunya, and Zika viruses . Metofluthrin’s action on these mosquitoes helps in controlling the spread of these diseases.
Mode of Action
Metofluthrin works by reducing the biting activity in Aedes aegypti through a process of confusion, knockdown, and subsequent kill of the mosquito . It has been shown to induce cytochrome P450 (CYP) enzymes by activation of the constitutive androstane receptor (CAR) . This interaction leads to changes in the mosquito’s behavior, making it less likely to bite and more likely to die .
Biochemical Pathways
The biochemical pathways affected by metofluthrin involve the activation of the CAR, which leads to altered gene expression specific to CAR activation, increased cell proliferation, and clonal expansion leading to altered foci . These changes ultimately result in the formation of liver tumors .
Pharmacokinetics
It is known that metofluthrin is a volatile compound that readily evaporates and disperses into the air . This property allows it to be used in various consumer products, such as paper strips and personal clip-on diffusers , which can increase its bioavailability in the environment.
Result of Action
The molecular and cellular effects of metofluthrin’s action result in a significant reduction in mosquito biting activity . In field tests, metofluthrin vapors have been shown to repel up to 97% of mosquitoes . Moreover, it has been found to cause 100% mortality in Ae. aegypti exposed to metofluthrin over a 22-hour period .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of metofluthrin. Its effectiveness is reduced by air movement . The use of a fan to increase airflow can enhance metofluthrin’s efficacy by helping to distribute it more evenly throughout a room . Furthermore, the location of the metofluthrin emanator within a room can also affect its efficacy. Centrally locating the emanator in the room increases its effectiveness .
生化分析
Biochemical Properties
The major metabolic reactions of Metofluthrin in rats include cleavage of ester linkage, O-demethylation, hydroxylation, epoxidation or reduction of double bond, glutathione conjugation and its further metabolism, hydroxylation of epoxide and formation of lactone ring .
Cellular Effects
Metofluthrin reduces biting activity in Aedes aegypti through the confusion, knockdown, and subsequent kill of a mosquito . It is effective in interrupting indoor host-seeking in Ae. aegypti . It is neurotoxic and is not meant to be applied directly to human skin .
Molecular Mechanism
Metofluthrin exerts its effects at the molecular level primarily through its action as a neurotoxin . It is known to cause confusion, knockdown, and subsequent kill of mosquitoes
Temporal Effects in Laboratory Settings
In laboratory settings, Metofluthrin has shown to have a significant impact on mosquito behavior over time . Mortality in Ae. aegypti exposed to Metofluthrin over a 22-hour period was 100% compared to 2.7% in an untreated room . Newly treated rooms may require a period of 2–4 hours for sufficient distribution of the Metofluthrin into protected locations where mosquitoes may be resting .
Dosage Effects in Animal Models
Its typical toxicological signs are tremors (T syndrome) for Type I (generally non-cyano pyrethroids) and choreoathetosis with salivation (CS syndrome) for Type II (generally α-cyano pyrethroids) .
Metabolic Pathways
Metofluthrin undergoes several metabolic reactions in rats, including cleavage of ester linkage, O-demethylation, hydroxylation, epoxidation or reduction of double bond, glutathione conjugation and its further metabolism, hydroxylation of epoxide and formation of lactone ring .
Transport and Distribution
It is known that Metofluthrin’s efficacy is increased by centrally locating the emanator in the room, and by using a fan to increase airflow .
Subcellular Localization
Given its role as a neurotoxin and its impact on mosquito behavior, it is likely that Metofluthrin interacts with neuronal cells .
属性
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-prop-1-enylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZNNVXXNFLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034738 | |
| Record name | Metofluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
240494-70-6 | |
| Record name | Metofluthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=240494-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metofluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)





![(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B10123.png)
